Bis(1H,1H-perfluorooct-1-yl)amine
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Overview
Description
Bis(1H,1H-perfluorooct-1-yl)amine is a chemical compound known for its unique properties and applications. It is also referred to as Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-yl)amine . This compound belongs to the class of per- and polyfluoroalkyl substances, which are characterized by their high stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H-perfluorooct-1-yl)amine typically involves the reaction of perfluorooctyl iodide with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(1H,1H-perfluorooct-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the perfluorooctyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted perfluorooctyl compounds.
Scientific Research Applications
Bis(1H,1H-perfluorooct-1-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of biological membranes and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluorinated polymers and coatings due to its hydrophobic and oleophobic properties
Mechanism of Action
The mechanism of action of Bis(1H,1H-perfluorooct-1-yl)amine involves its interaction with molecular targets such as proteins and lipids. The compound’s perfluorinated chains allow it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. Its high stability and resistance to degradation make it an effective agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Uniqueness
Bis(1H,1H-perfluorooct-1-yl)amine is unique due to its dual perfluorooctyl groups, which confer enhanced stability and hydrophobicity compared to other similar compounds. This makes it particularly useful in applications requiring high resistance to chemical and thermal degradation .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLIVFJKISSELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F30N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880191 |
Source
|
Record name | Bis(1H,1H-perfluorooct-1-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-68-4 |
Source
|
Record name | Bis(1H,1H-perfluorooct-1-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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